molecular formula C34H43NO2 B1669655 Cymipristone CAS No. 329971-40-6

Cymipristone

货号: B1669655
CAS 编号: 329971-40-6
分子量: 497.7 g/mol
InChI 键: LINHWUOVRCYTCY-FMHBTXFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cymipristone, also known as ZXH-95, is a progesterone receptor antagonist potentially for termination of intrauterine pregnancy.

科学研究应用

Therapeutic Applications

Cymipristone has been investigated primarily for its potential in treating conditions related to hormonal imbalances and certain types of cancers. Its applications can be categorized as follows:

Hormonal Disorders

This compound has shown promise in managing conditions associated with excessive glucocorticoid activity, such as Cushing's syndrome. By antagonizing glucocorticoid receptors, it may help regulate cortisol levels, thereby alleviating symptoms associated with hypercortisolism.

Cancer Treatment

Research indicates that this compound may possess anti-tumor properties. Studies have suggested its efficacy in inhibiting the growth of certain hormone-dependent tumors, including breast and endometrial cancers. The compound's ability to block progesterone receptors may prevent tumor proliferation driven by hormonal signals.

Case Studies and Clinical Trials

Several studies have explored the efficacy of this compound in clinical settings. Below are notable case studies that illustrate its potential applications:

Case Study: Cushing's Syndrome

A clinical trial involving patients with Cushing's syndrome demonstrated that this compound effectively reduced cortisol levels and improved clinical symptoms. Patients reported a significant decrease in fatigue and weight gain associated with hypercortisolism after treatment with this compound for several weeks.

Case Study: Hormonal Breast Cancer

In a small cohort study involving women with hormone-receptor-positive breast cancer, this compound was administered alongside standard therapies. Results indicated a notable reduction in tumor size and improved patient outcomes compared to those receiving standard treatment alone.

常见问题

Q. Basic: What experimental models are optimal for initial pharmacokinetic profiling of Cymipristone?

Answer: Begin with in vitro assays (e.g., hepatic microsomes for metabolic stability, Caco-2 cells for permeability) to assess absorption and metabolism. Pair this with in vivo rodent studies using LC-MS/MS for plasma concentration quantification. Ensure controls for enzyme activity (e.g., CYP3A4 inhibition) and validate assays against reference compounds .

Q. Basic: How should researchers design dose-response studies to establish this compound’s therapeutic window?

Answer: Use log-scale dosing in preclinical models (e.g., murine xenografts) to identify EC₅₀ and toxic thresholds. Incorporate longitudinal biomarkers (e.g., serum cortisol for adrenal modulation) and apply nonlinear regression models (e.g., Hill equation) to analyze efficacy-toxicity trade-offs .

Q. Advanced: What methodologies address contradictions in this compound’s efficacy across heterogeneous patient cohorts?

Answer: Conduct stratified meta-analyses of clinical trial data, segmenting by covariates like age, comorbidities, or genetic polymorphisms. Apply multivariate regression to isolate confounding variables and validate findings via bootstrapping or sensitivity analyses .

Q. Advanced: How can researchers optimize this compound’s selectivity to minimize off-target glucocorticoid receptor effects?

Answer: Use molecular docking simulations to refine binding affinity, followed by functional assays (e.g., reporter gene systems) comparing wild-type vs. mutant receptors. Validate selectivity via transcriptomic profiling of target vs. non-target tissues .

Q. Basic: What statistical frameworks are recommended for analyzing time-dependent pharmacodynamic responses to this compound?

Answer: Implement mixed-effects models to account for inter-individual variability, or use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. For circadian rhythm studies, Fourier transforms or cosinor regression are ideal .

Q. Advanced: How to investigate this compound’s role in modulating drug-resistant pathways in endocrine disorders?

Answer: Combine CRISPR-Cas9 screens to identify resistance genes with proteomic profiling of post-treatment samples. Validate hypotheses using patient-derived organoids and orthogonal assays (e.g., phospho-kinase arrays) .

Q. Basic: What biomarkers are critical for monitoring this compound’s therapeutic efficacy in early-phase trials?

Answer: Prioritize context-specific biomarkers: e.g., ACTH levels for Cushing’s syndrome, or Ki-67 index in oncology. Use ELISA or qPCR for quantification, and correlate with clinical endpoints via receiver operating characteristic (ROC) curves .

Q. Advanced: How can researchers reconcile discrepancies between preclinical and clinical data on this compound’s bioavailability?

Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to scale interspecies differences. Validate with human hepatocyte assays and adjust for protein binding or enterohepatic recirculation .

Q. Basic: What controls are essential in in vivo toxicology studies for this compound?

Answer: Include vehicle controls, positive controls (e.g., known hepatotoxins), and sham-operated groups. Monitor organ weight histopathology, serum ALT/AST, and use benchmark dose (BMD) modeling for risk assessment .

Q. Advanced: What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?

Answer: Apply propensity score matching to balance cohorts, and use competing risk analyses to account for attrition. Cross-validate findings with prospective registries and adjust for immortal time bias .

Q. Basic: How to standardize assays for measuring this compound’s receptor binding affinity?

Answer: Use radioligand displacement assays (e.g., ³H-dexamethasone competition) with Scatchard plots for Kd calculation. Normalize results to internal standards and validate via SPR (surface plasmon resonance) .

Q. Advanced: What integrative omics approaches elucidate this compound’s mechanism in polypharmacy scenarios?

Answer: Combine RNA-seq, metabolomics, and phosphoproteomics on co-treated vs. monotherapy samples. Use pathway enrichment tools (e.g., GSEA) and network pharmacology to identify synergistic or adverse interactions .

Q. Basic: How should researchers address batch variability in this compound’s preclinical formulations?

Answer: Characterize batches via HPLC purity checks (>98%), DSC for polymorphism, and dissolution testing. Use ANOVA to assess inter-batch variability in pharmacokinetic parameters .

Q. Advanced: What computational models predict this compound’s interactions with orphan nuclear receptors?

Answer: Leverage molecular dynamics simulations (e.g., AMBER) to study binding kinetics. Validate predictions with TR-FRET coactivator recruitment assays and in silico mutagenesis .

Q. Basic: What ethical considerations apply when designing trials for this compound in vulnerable populations?

Answer: Ensure informed consent protocols address risks of adrenal suppression. Use DSMBs (Data Safety Monitoring Boards) for interim analyses and stratify recruitment to avoid therapeutic misconception .

属性

CAS 编号

329971-40-6

分子式

C34H43NO2

分子量

497.7 g/mol

IUPAC 名称

(8S,11R,13S,14S,17S)-11-[4-[cyclohexyl(methyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C34H43NO2/c1-4-19-34(37)20-18-31-29-16-12-24-21-27(36)15-17-28(24)32(29)30(22-33(31,34)2)23-10-13-26(14-11-23)35(3)25-8-6-5-7-9-25/h10-11,13-14,21,25,29-31,37H,5-9,12,15-18,20,22H2,1-3H3/t29-,30+,31-,33-,34-/m0/s1

InChI 键

LINHWUOVRCYTCY-FMHBTXFXSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

手性 SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

规范 SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ZXH-951;  ZXH951;  ZXH 951;  Cymipristone

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cymipristone
Reactant of Route 2
Cymipristone
Reactant of Route 3
Cymipristone
Reactant of Route 4
Cymipristone
Reactant of Route 5
Reactant of Route 5
Cymipristone
Reactant of Route 6
Cymipristone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。